URAT1 Inhibitory Potency of Dotinurad (3,5-Dichloro-4-hydroxybenzoyl-derived Drug) vs. Marketed Uricosuric Agents
The drug substance dotinurad—synthesized via acylation with 3,5-dichloro-4-hydroxybenzoyl chloride—inhibits URAT1 with an IC₅₀ of 0.0372 μM, making it 5.1-fold more potent than benzbromarone (IC₅₀ 0.190 μM), 806-fold more potent than lesinurad (IC₅₀ 30.0 μM), and 4,435-fold more potent than probenecid (IC₅₀ 165 μM) in the same HEK293 cell-based [¹⁴C]-urate uptake assay [1]. This potency differential is directly attributable to the 3,5-dichloro-4-hydroxybenzoyl pharmacophore; methylation of the 4-hydroxyl group (compound F13141) elevates the IC₅₀ to 165 μM—an 8,420-fold loss of potency—demonstrating that the free phenolic hydroxyl of the 3,5-dichloro-4-hydroxybenzoyl moiety is functionally irreplaceable for URAT1 engagement [2].
| Evidence Dimension | URAT1 inhibition IC₅₀ (μM) in HEK293 cells overexpressing URAT1 |
|---|---|
| Target Compound Data | Dotinurad IC₅₀ = 0.0372 μM (derived from 3,5-dichloro-4-hydroxybenzoyl chloride); F13141 (O-methylated analog) IC₅₀ = 165 μM |
| Comparator Or Baseline | Benzbromarone IC₅₀ = 0.190 μM; Lesinurad IC₅₀ = 30.0 μM; Probenecid IC₅₀ = 165 μM |
| Quantified Difference | 5.1-fold more potent than benzbromarone; 806-fold vs. lesinurad; 4,435-fold vs. probenecid; 8,420-fold loss upon phenol methylation |
| Conditions | HEK293 cells transiently transfected with human URAT1; [¹⁴C]-urate uptake assay; 1% DMSO vehicle control; triplicate determination |
Why This Matters
Procuring 3,5-dichloro-4-hydroxybenzoyl chloride enables synthesis of a URAT1 inhibitor with quantitatively superior potency to all marketed comparators—a directly verifiable, assay-standardized advantage.
- [1] Taniguchi T, Ashizawa N, Matsumoto K, et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor. J Pharmacol Exp Ther. 2019;371(1):162-170. doi:10.1124/jpet.119.259341. IC₅₀ values: dotinurad 0.0372 μM, benzbromarone 0.190 μM, lesinurad 30.0 μM, probenecid 165 μM. View Source
- [2] Nishizawa T, Ashizawa N, Matsumoto K, et al. Unique Binding Sites of Uricosuric Agent Dotinurad for Selective Inhibition of Renal Uric Acid Reabsorptive Transporter URAT1. J Pharmacol Exp Ther. 2024;388(2):384-395. doi:10.1124/jpet.124.002139. IC₅₀ of hydroxyl-methylated dotinurad (F13141) = 165 μM, 8,420-fold higher than dotinurad. View Source
